molecular formula C16H16ClNO4 B13801267 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide

Cat. No.: B13801267
M. Wt: 321.75 g/mol
InChI Key: PKRNJXIUUYHTKV-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methoxy group attached to a phenoxy ring, along with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(hydroxymethyl)-6-methoxyphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[2-carboxy-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide.

    Reduction: Formation of 2-[2-hydroxy-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-methylacetamide
  • 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-ethylacetamide
  • 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(cyanomethyl)acetamide

Uniqueness

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C16H16ClNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3,(H,18,20)

InChI Key

PKRNJXIUUYHTKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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